molecular formula C11H10BrFO B8580258 3-fluoro-6-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one

3-fluoro-6-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one

Cat. No.: B8580258
M. Wt: 257.10 g/mol
InChI Key: CXBVGDAYGBINMN-UHFFFAOYSA-N
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Description

3-fluoro-6-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one is a useful research compound. Its molecular formula is C11H10BrFO and its molecular weight is 257.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10BrFO

Molecular Weight

257.10 g/mol

IUPAC Name

6-bromo-3-fluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C11H10BrFO/c12-10-3-1-2-7-4-5-8(13)6-9(7)11(10)14/h4-6,10H,1-3H2

InChI Key

CXBVGDAYGBINMN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C2=C(C1)C=CC(=C2)F)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 8-fluoro-1-benzosuberone (20.00 g, 112.2 mmol) in glacial acetic acid (125 ml) was added bromine (5.8 ml, 112.6 mmol) dropwise. Once the addition was complete, the solution was poured into water (400 ml) and extracted with EtOAc (500 ml). The extract was separated and washed with water (500 ml). The organic layer was dried over MgSO4, filtered and evaporated to yield 100% (28.9 g) of the desired product as a viscous oil: 1H-NMR (CDCl3) δ 2.00 (2H, m), 2.33 (2H, m), 2.84 (1H, m), 3.00 (1H, m), 4.83 (1H, m), 7.13 (2H, m), 7.29 (1H, dd).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

68.9 g of bromine are added dropwise to a solution of 73.1 g of 3-fluoro-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one in 700 ml of ether under ice-cooling during 1 hour. After the mixture is stirred for 1 hour, the reaction mixture is poured into water and the mixture is extracted with ether. The ether layer is washed, dried and evaporated to remove the solvent to obtain 106.8 g of 3-fluoro-6-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one as an oil.
Quantity
68.9 g
Type
reactant
Reaction Step One
Quantity
73.1 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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